(2-Bromoethyl)ethylphosphinic acid
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Overview
Description
(2-Bromoethyl)ethylphosphinic acid is an organophosphorus compound characterized by the presence of a bromoethyl group attached to an ethylphosphinic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromoethyl)ethylphosphinic acid typically involves the reaction of ethylphosphinic acid with a bromoethylating agent. One common method is the reaction of ethylphosphinic acid with 2-bromoethanol in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2-bromoethanol is replaced by the ethylphosphinic acid group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2-Bromoethyl)ethylphosphinic acid undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The phosphinic acid moiety can be oxidized to phosphonic acid derivatives.
Reduction: The bromoethyl group can be reduced to ethyl groups using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, and sodium alkoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents like tetrahydrofuran (THF).
Major Products
Nucleophilic Substitution: Products include azidoethyl, thioethyl, and alkoxyethyl derivatives.
Oxidation: Products include phosphonic acid derivatives.
Reduction: Products include ethylphosphinic acid derivatives.
Scientific Research Applications
(2-Bromoethyl)ethylphosphinic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organophosphorus compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to modify biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (2-Bromoethyl)ethylphosphinic acid involves its interaction with nucleophiles and electrophiles. The bromoethyl group acts as a leaving group in nucleophilic substitution reactions, facilitating the formation of new carbon-phosphorus bonds. The phosphinic acid moiety can participate in coordination chemistry, forming complexes with metal ions and other electrophiles.
Comparison with Similar Compounds
Similar Compounds
(2-Bromoethyl)phosphonic acid: Similar structure but with a phosphonic acid moiety instead of phosphinic acid.
(2-Bromoethyl)phosphinic acid diethyl ester: An ester derivative with different reactivity and solubility properties.
(2-Bromoethyl)phosphinic acid dimethyl ester: Another ester derivative with distinct chemical behavior.
Uniqueness
(2-Bromoethyl)ethylphosphinic acid is unique due to its specific combination of a bromoethyl group and an ethylphosphinic acid moiety. This combination imparts distinct reactivity and potential applications compared to other similar compounds. Its ability to undergo various chemical transformations makes it a versatile building block in organic synthesis and materials science.
Properties
CAS No. |
51648-91-0 |
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Molecular Formula |
C4H10BrO2P |
Molecular Weight |
201.00 g/mol |
IUPAC Name |
2-bromoethyl(ethyl)phosphinic acid |
InChI |
InChI=1S/C4H10BrO2P/c1-2-8(6,7)4-3-5/h2-4H2,1H3,(H,6,7) |
InChI Key |
YHQLQCMSBGVWRC-UHFFFAOYSA-N |
Canonical SMILES |
CCP(=O)(CCBr)O |
Origin of Product |
United States |
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